molecular formula C12H10ClN3O B3039060 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 956369-26-9

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3039060
CAS No.: 956369-26-9
M. Wt: 247.68 g/mol
InChI Key: XLPJUAWUNSADIM-UHFFFAOYSA-N
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Description

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenoxy group attached to a pyrazole ring, which is further substituted with dimethyl and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chlorophenol with 1,3-dimethyl-1H-pyrazole-4-carbonitrile under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with a pyrazole ring and carbonitrile functionality makes it a versatile compound for various applications.

Biological Activity

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O₃
Molecular Weight 266.68 g/mol
Melting Point 189-191 °C
CAS Number 446276-24-0
Hazard Classification Irritant

Research indicates that compounds in the pyrazole family exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the chlorophenoxy group is crucial for enhancing biological activity. Pyrazoles often act by modulating enzyme activity or inhibiting specific signaling pathways related to cell proliferation and inflammation.

Biological Activities

  • Anticancer Activity
    • Several studies have demonstrated the anticancer effects of pyrazole derivatives, including this compound. For instance, a derivative was shown to inhibit cell growth in various cancer cell lines with IC50 values indicating significant potency.
    • In a study by Wei et al., related pyrazole compounds displayed IC50 values as low as 0.39 µM against HCT116 cells, suggesting strong anticancer potential .
  • Anti-inflammatory Properties
    • Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators. This mechanism is critical in treating conditions like arthritis and other inflammatory diseases.
  • Agonist Activity
    • A related study highlighted the agonistic activity of pyrazole derivatives on TGR5 receptors, which are implicated in metabolic regulation and inflammation . This suggests that this compound could have therapeutic applications in metabolic disorders.

Case Study 1: Antitumor Efficacy

A recent investigation assessed the cytotoxicity of various pyrazole derivatives on A549 lung cancer cells. The study found that certain derivatives exhibited substantial growth inhibition, with IC50 values ranging from 26 µM to 49.85 µM . This indicates that modifications to the pyrazole structure can enhance its anticancer properties.

Case Study 2: Inflammation Modulation

In a model of acute inflammation, a pyrazole derivative demonstrated significant reduction in edema formation and inflammatory cytokine levels. This was attributed to its ability to inhibit COX enzymes and modulate NF-kB signaling pathways .

Properties

IUPAC Name

5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-11(7-14)12(16(2)15-8)17-10-5-3-4-9(13)6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPJUAWUNSADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)OC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187664
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956369-26-9
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956369-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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